molecular formula C17H27NO2 B14268276 Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester CAS No. 162941-69-7

Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester

Cat. No.: B14268276
CAS No.: 162941-69-7
M. Wt: 277.4 g/mol
InChI Key: VOAYFNAPAJDQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester is an organic compound that belongs to the class of esters It features a benzene ring attached to a butanoic acid chain, which is further substituted with a 1-aminohexyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester typically involves the esterification of benzenebutanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The aminohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor of the benzenebutanoic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenated precursors and amines under basic conditions.

Major Products

    Oxidation: Benzenebutanoic acid derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various substituted benzenebutanoic acid esters.

Scientific Research Applications

Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester can be compared with other similar compounds such as:

    Benzenebutanoic acid, 4-(1-aminohexyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    Benzenebutanoic acid, 4-(1-aminohexyl)-, propyl ester: Similar structure but with a propyl ester group.

    Benzenebutanoic acid, 4-(1-aminohexyl)-, butyl ester: Similar structure but with a butyl ester group.

These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the variation in the ester group.

Properties

CAS No.

162941-69-7

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

methyl 4-[4-(1-aminohexyl)phenyl]butanoate

InChI

InChI=1S/C17H27NO2/c1-3-4-5-8-16(18)15-12-10-14(11-13-15)7-6-9-17(19)20-2/h10-13,16H,3-9,18H2,1-2H3

InChI Key

VOAYFNAPAJDQEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)CCCC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.